molecular formula C12H12N2O5 B3033561 1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-10-0

1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3033561
CAS No.: 105686-10-0
M. Wt: 264.23 g/mol
InChI Key: JQVAZQVKCFBUDY-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione is a substituted imidazolidine-trione derivative characterized by a 3,4-dimethoxyphenylmethyl group attached to the nitrogen of the imidazolidine core.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-8-4-3-7(5-9(8)19-2)6-14-11(16)10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVAZQVKCFBUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198431
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105686-10-0
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105686-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3,4-dimethoxybenzylamine with phosgene or its derivatives, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, melting points, and biological activities:

Compound Name/ID Substituents Melting Point (°C) IC₅₀ (AChE Inhibition, μmol/L) LogP (Lipophilicity)
Target Compound 3,4-Dimethoxyphenylmethyl Not reported Not reported Estimated higher
3d (1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) 4-Isopropylphenyl, 6-fluorobenzo[d]thiazol Not specified 1.66 High (fluorobenzo[d]thiazol enhances lipophilicity)
3g (1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) 2,6-Diisopropylphenyl 165–166 Not reported Very high (diisopropyl groups)
3f (1-(4-Cyanophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) 4-Cyanophenyl 172–173 Not reported Moderate (polar cyano group reduces lipophilicity)
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione () 4-Methoxyphenyl Not reported Not reported Lower than target (single methoxy)

Key Observations:

  • Lipophilicity Trends : The target compound’s 3,4-dimethoxy substitution likely confers higher lipophilicity compared to single-methoxy derivatives (e.g., ) but lower than analogs with bulky alkyl groups (e.g., 3g) or fluorobenzo[d]thiazol moieties (e.g., 3d) .
  • Melting Points: Substituted phenyl groups (e.g., 4-cyanophenyl in 3f) correlate with higher melting points (172–173°C), likely due to enhanced crystallinity from polar substituents .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazolidine ring with a trione functional group and a 3,4-dimethoxyphenyl group attached via a methyl linkage. The molecular formula is C12H13N2O5C_{12}H_{13}N_2O_5 with a molecular weight of approximately 234.21 g/mol. This structural arrangement contributes to its distinct chemical reactivity and potential biological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound may exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively, which is indicative of its potential therapeutic applications in conditions like cancer and neurodegenerative diseases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promise as an inhibitor of pyruvate carboxylase (PC), which plays a vital role in gluconeogenesis. In silico studies have identified it as a mixed-type inhibitor with respect to pyruvate and noncompetitive with respect to ATP .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. Studies on related compounds have demonstrated that analogs of this compound exhibit significant tyrosinase inhibition. For example, certain analogs showed IC50 values significantly lower than that of kojic acid, a standard reference for tyrosinase inhibitors .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the safety profile of this compound. In B16F10 murine cells, certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours . This suggests a favorable therapeutic window for further development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Typically involves reacting appropriate phenolic compounds with imidazolidine derivatives under acidic conditions.
  • Cyclization Techniques : Employing maleic anhydride or similar reagents to facilitate the formation of the imidazolidine ring structure.
  • Solvent Systems : Common solvents include toluene or dichloromethane at controlled temperatures (50-80°C) to maximize yield and purity .

Study on Analog Efficacy

A comparative study was conducted on various analogs of imidazolidinetriones focusing on their efficacy as enzyme inhibitors. The results indicated that specific structural modifications significantly enhanced their inhibitory potency against tyrosinase and pyruvate carboxylase .

Clinical Implications

Preclinical studies have suggested that these compounds could be developed into therapeutic agents for metabolic disorders due to their selective inhibition properties. Their low cytotoxicity profile also supports further exploration in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.